molecular formula C10H10N2O B13699363 2-(2-Methyl-5-oxazolyl)aniline

2-(2-Methyl-5-oxazolyl)aniline

Cat. No.: B13699363
M. Wt: 174.20 g/mol
InChI Key: PYUNTKWANKKGEM-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-oxazolyl)aniline is a heterocyclic aromatic amine that contains both an oxazole ring and an aniline moiety

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(2-methyl-1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3

InChI Key

PYUNTKWANKKGEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-5-oxazolyl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with formamide to yield the oxazole ring . Another approach involves the reaction of 2-nitrobenzaldehyde with (2,2-dimethoxyethyl)amine, followed by reduction and cyclization steps .

Industrial Production Methods: Industrial production of 2-(2-Methyl-5-oxazolyl)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyl-5-oxazolyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles and aniline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-oxazolyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methyl-5-oxazolyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Biological Activity

2-(2-Methyl-5-oxazolyl)aniline is an organic compound featuring oxazole and aniline functional groups, with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. Its structure, characterized by a methyl group on the oxazole ring, suggests significant potential for biological activity, particularly in antimicrobial and anticancer applications. This article reviews various studies that elucidate the biological activities of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that 2-(2-Methyl-5-oxazolyl)aniline exhibits notable antimicrobial properties . Compounds containing oxazole rings are known to interfere with microbial cell functions, leading to cytotoxic effects against various pathogens. Preliminary studies have shown that this compound may inhibit the growth of bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of 2-(2-Methyl-5-oxazolyl)aniline

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Candida albicans30 µg/mL

Anticancer Activity

The anticancer potential of 2-(2-Methyl-5-oxazolyl)aniline has been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, likely due to its ability to disrupt microtubule formation, which is essential for cell division.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of several oxazole derivatives, 2-(2-Methyl-5-oxazolyl)aniline demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:

  • MCF-7: IC50 = 25 µM
  • A549: IC50 = 30 µM

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies targeting microtubule dynamics.

The biological mechanisms underlying the activity of 2-(2-Methyl-5-oxazolyl)aniline are still under investigation. However, preliminary findings suggest that it may act through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Potential interactions with cellular receptors have been noted, which could alter signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

The unique combination of oxazole and aniline functionalities in 2-(2-Methyl-5-oxazolyl)aniline allows for diverse chemical behavior. Structural modifications can lead to variations in biological activity. For example:

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-MethylbenzothiazoleContains a thiazole ringExhibits strong antimicrobial properties
4-Amino-5-methylthiazoleThiazole with amino groupKnown for its role in agricultural fungicides
4-(2-Methylthiazolyl)anilineThiazole substituted at para positionPotential use as a dye intermediate
2-(2-Methyl-5-oxazolyl)aniline Oxazole and aniline moietiesExhibits notable cytotoxic effects

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